molecular formula C28H22Br2N2 B15012193 N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

Cat. No.: B15012193
M. Wt: 546.3 g/mol
InChI Key: IXDSZYPYYKPGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by the presence of bromophenyl groups and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl amines.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Diallylamine: Another related compound with multiple allyl groups.

    Flunarizine and Naftifine: Pharmacologically active allylamines with distinct therapeutic applications.

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C28H22Br2N2

Molecular Weight

546.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C28H22Br2N2/c1-19-15-23(7-13-27(19)31-17-21-3-9-25(29)10-4-21)24-8-14-28(20(2)16-24)32-18-22-5-11-26(30)12-6-22/h3-18H,1-2H3

InChI Key

IXDSZYPYYKPGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)Br)C)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.